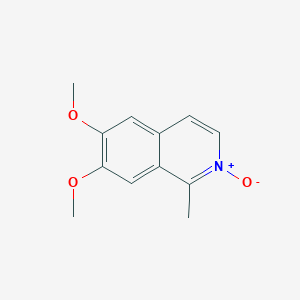
Nigellimine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Nigellimine N-oxide can be synthesized through the oxidation of nigellimine. Common oxidizing agents used in this process include sodium percarbonate and hydrogen peroxide in the presence of catalysts such as rhenium-based catalysts . The reaction typically occurs under mild conditions, ensuring high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound involves the extraction of nigellimine from Nigella sativa seeds followed by its oxidation. The extraction process often employs solvents like methanol or ethanol, and the subsequent oxidation is carried out using scalable methods such as continuous flow reactors .
化学反応の分析
Types of Reactions: Nigellimine N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of nigellimine to this compound.
Reduction: Potential reduction back to nigellimine under specific conditions.
Substitution: Reactions involving the substitution of functional groups on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Sodium percarbonate, hydrogen peroxide, rhenium-based catalysts.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: this compound.
Reduction: Nigellimine.
Substitution: Derivatives of this compound with modified functional groups.
科学的研究の応用
作用機序
The mechanism of action of Nigellimine N-oxide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Properties: Induces apoptosis and inhibits the proliferation of cancer cells through modulation of signaling pathways.
類似化合物との比較
Nigellimine N-oxide is unique among isoquinoline alkaloids due to its specific pharmacological profile. Similar compounds include:
Nigellimine: The parent compound, which can be oxidized to form this compound.
Nigellidine: Another isoquinoline alkaloid with distinct biological activities.
Nigellicine: A related compound with similar therapeutic properties.
This compound stands out due to its enhanced stability and broader range of biological activities compared to its analogs .
特性
CAS番号 |
96562-85-5 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
6,7-dimethoxy-1-methyl-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C12H13NO3/c1-8-10-7-12(16-3)11(15-2)6-9(10)4-5-13(8)14/h4-7H,1-3H3 |
InChIキー |
GVQWAJKTFATJEW-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C=CC2=CC(=C(C=C12)OC)OC)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















